

Thermochemical Properties of Benzylaspartic Acid: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Benzylaspartic acid	
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Abstract

Benzylaspartic acid, a derivative of the proteinogenic amino acid L-aspartic acid, serves as a crucial intermediate in pharmaceutical and peptide synthesis. A thorough understanding of its thermochemical properties is essential for process optimization, stability assessment, and predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the known physicochemical properties of benzylaspartic acid and detailed experimental protocols for determining its core thermochemical data. Due to the limited availability of direct experimental thermochemical values for benzylaspartic acid, this guide presents the well-established data for its parent compound, L-aspartic acid, as a foundational reference. Furthermore, it explores the potential role of N-acylated amino acids, a class to which benzylaspartic acid belongs, in cellular signaling pathways, offering a broader context for its biological significance.

Introduction

N-benzyl-L-aspartic acid is a modified amino acid where a benzyl group is attached to the nitrogen atom of L-aspartic acid. This modification significantly alters the molecule's polarity and steric properties, influencing its reactivity and interactions in chemical and biological environments. While extensively used in synthetic chemistry, a detailed public repository of its fundamental thermochemical properties—such as enthalpy of formation, heat capacity, entropy, and Gibbs free energy of formation—is not readily available. These parameters are critical for a



range of applications, from reaction engineering and drug formulation to computational modeling of its biological interactions.

This guide aims to bridge this knowledge gap by:

- Presenting the available physicochemical data for benzylaspartic acid.
- Providing a detailed summary of the thermochemical properties of L-aspartic acid as a comparative baseline.
- Outlining the standard experimental methodologies for determining these thermochemical properties.
- Discussing the potential biological signaling roles of N-acylated amino acids.

Physicochemical Properties of N-Benzyl-L-Aspartic Acid

While comprehensive thermochemical data is scarce, some fundamental physicochemical properties of N-benzyl-L-aspartic acid have been reported.

Property	Value	Reference
Molecular Formula	C11H13NO4	
Molar Mass	223.23 g/mol	_
Melting Point	194-197 °C (decomposes)	_
рКа	2.13 ± 0.23 (Predicted)	-
Density	1.311 ± 0.06 g/cm ³ (Predicted)	-

Thermochemical Properties of L-Aspartic Acid (Reference Data)

The thermochemical properties of L-aspartic acid are well-documented and serve as a valuable reference point for estimating and understanding the properties of its derivatives.



Thermochemical Property	Value (at 298.15 K)	Units	Reference
Standard Molar Enthalpy of Formation (ΔfH°)	-973.3 ± 0.6	kJ/mol	[1]
Standard Molar Enthalpy of Combustion (ΔcH°)	-1582.4 ± 0.5	kJ/mol	[1]
Standard Molar Heat Capacity (Cp)	155.18	J/(mol·K)	[1]
Standard Molar Entropy (S°)	171.1	J/(mol·K)	[2]
Standard Molar Gibbs Free Energy of Formation (ΔfG°)	-733.9	kJ/mol	[3]

The introduction of a benzyl group to L-aspartic acid is expected to make the enthalpy of formation less negative (less exothermic) due to the energetic cost of forming the C-N bond and the introduction of the aromatic ring. The molar heat capacity and entropy will increase due to the additional atoms and vibrational modes.

Experimental Protocols for Determining Thermochemical Properties

The following sections detail the standard experimental procedures for determining the key thermochemical properties of compounds like **benzylaspartic acid**.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary method for determining the standard enthalpy of combustion, from which the standard enthalpy of formation can be calculated.[4][5]

Protocol:

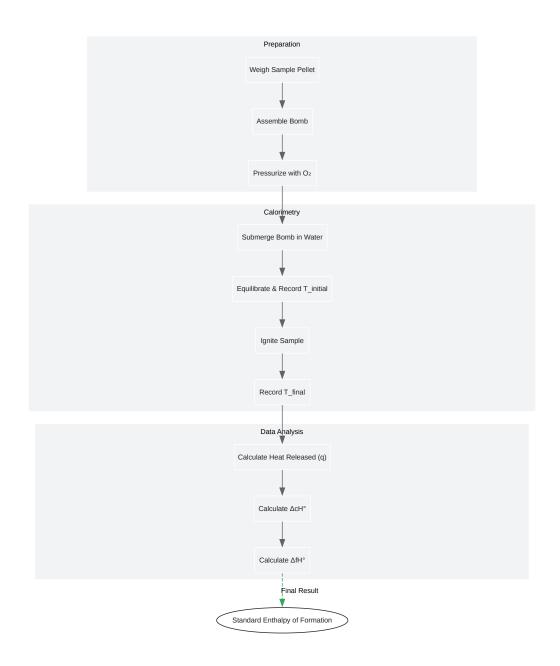
Foundational & Exploratory





- Sample Preparation: A precisely weighed pellet of the sample (e.g., **benzylaspartic acid**) is placed in a crucible within a high-pressure vessel known as a "bomb."
- Bomb Assembly: The bomb is sealed and pressurized with a large excess of pure oxygen (typically around 3 MPa).[4] A small, known amount of water is often added to the bomb to ensure that all water formed during combustion is in the liquid state.
- Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
- Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the pellet.
- Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.
- Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a
 substance of known enthalpy of combustion, such as benzoic acid. The heat released by the
 combustion of the sample is then calculated from the observed temperature change.
 Corrections are applied for the heat of ignition and the formation of any side products (e.g.,
 nitric acid from the nitrogen in the sample).
- Calculation of Enthalpy of Formation: The standard enthalpy of combustion is used in conjunction with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O) to calculate the standard enthalpy of formation of the compound using Hess's Law.





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Experimental Workflow for Combustion Calorimetry.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions







Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature and for studying thermal transitions such as melting and decomposition.[6][7]

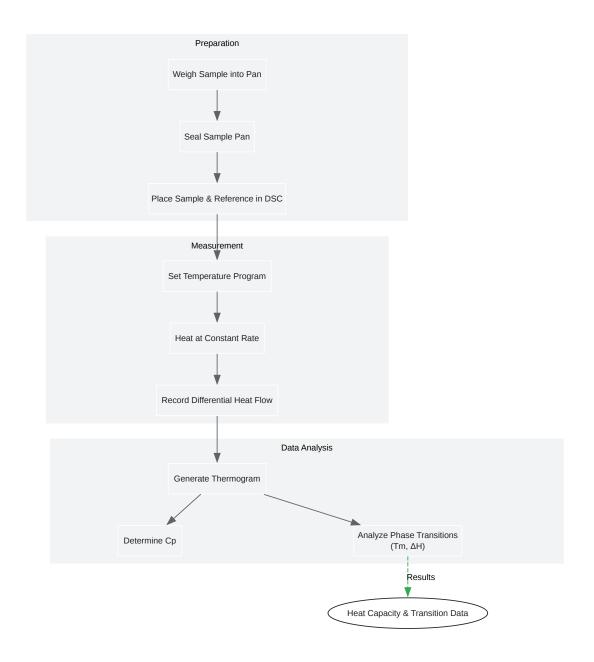
Protocol:

- Sample and Reference Preparation: A small, accurately weighed amount of the sample (typically 1-10 mg) is placed in a sample pan (e.g., aluminum). An empty, hermetically sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.
- Measurement: The DSC instrument measures the difference in heat flow required to
 maintain the sample and reference pans at the same temperature as they are heated. This
 differential heat flow is recorded as a function of temperature.

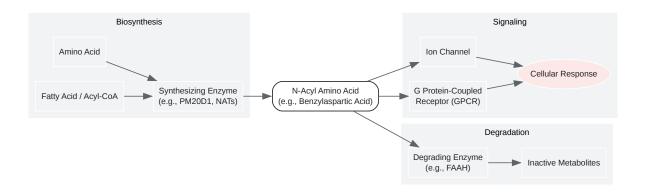
Data Analysis:

- Heat Capacity: The heat capacity of the sample is determined by comparing the heat flow signal of the sample with that of a known standard (e.g., sapphire) under the same conditions.
- Phase Transitions: Endothermic events (e.g., melting) or exothermic events (e.g., crystallization, decomposition) appear as peaks in the DSC thermogram. The temperature at the peak maximum is the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.









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